1-Adamantyl fluoroformate

Catalog No.
S568219
CAS No.
62087-82-5
M.F
C11H15FO2
M. Wt
198.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl fluoroformate

CAS Number

62087-82-5

Product Name

1-Adamantyl fluoroformate

IUPAC Name

1-adamantyl carbonofluoridate

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

InChI

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

PNLZKVOKOVFGMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

Synonyms

1-adamantyl fluoroformate

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

1-Adamantyl fluoroformate is an organic compound characterized by the presence of an adamantyl group and a fluoroformate functional group. It is represented by the molecular formula C11_{11}H15_{15}O2_2F and has a molecular weight of approximately 202.24 g/mol. The compound exhibits a crystalline structure and is known for its stability, making it a valuable reagent in organic synthesis, particularly in peptide chemistry where it is used to form 1-adamantyloxycarbonyl derivatives from amino acids .

  • Adoc-F is a potentially harmful compound.
  • Specific data on its toxicity is not readily available, but it should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals [].
  • It is likely flammable and may react with water or moisture to release toxic gases [].

Please Note:

  • Due to the focus on scientific research, this analysis excludes information on the mechanism of action in biological systems. Adoc-F is not intended for biological use.
  • It is important to consult Safety Data Sheets (SDS) for specific handling and disposal procedures before working with Adoc-F.
, primarily involving substitution and solvolysis. The solvolysis of 1-adamantyl fluoroformate can proceed through two distinct pathways:

  • Solvolysis-Decomposition Pathway: This pathway involves the loss of carbon dioxide and is similar to the behavior of related compounds such as 1-adamantyl chloroformate.
  • Addition-Elimination Pathway: In this mechanism, solvent molecules attack the acyl carbon, leading to the formation of different products .

Additionally, 1-adamantyl fluoroformate can react with substituted pyridines in methanol via a concerted displacement mechanism, showcasing its versatility in organic reactions.

The synthesis of 1-adamantyl fluoroformate typically involves the reaction of 1-adamantanol with phosgene or its derivatives under controlled conditions. The general steps include:

  • Formation of Adamantyl Alcohol: Starting from adamantane or its derivatives.
  • Reaction with Phosgene: The alcohol reacts with phosgene to form the corresponding chloroformate.
  • Fluorination: The chloroformate is then treated with a fluorinating agent to yield 1-adamantyl fluoroformate .

This method allows for high yields and purity of the final product.

1-Adamantyl fluoroformate is primarily utilized in organic synthesis, particularly for:

  • Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
  • Chemical Synthesis: Its reactive nature allows it to be employed in various synthetic pathways, including the development of pharmaceuticals and agrochemicals .

Interaction studies involving 1-adamantyl fluoroformate focus on its reactivity with nucleophiles and electrophiles in solution. These studies help understand its behavior in solvolytic reactions and how it can be effectively utilized in synthetic methodologies. The kinetics of these reactions provide insights into the stability and reactivity profiles necessary for practical applications in organic chemistry .

Several compounds exhibit structural similarities or functional characteristics to 1-adamantyl fluoroformate. Here are some notable examples:

Compound NameStructure TypeKey Features
1-Adamantyl chloroformateChloroesterKnown for solvolysis-decomposition pathways
1-Adamantyl chlorothioformateThioesterExhibits different reaction pathways
2-Adamantyl chloroformateChloroesterSimilar reactivity but different steric effects
AdamantaneHydrocarbonParent structure; provides insight into reactivity

Uniqueness of 1-Adamantyl Fluoroformate:

  • The presence of fluorine enhances its electrophilicity compared to other halogenated derivatives, making it particularly effective in nucleophilic substitution reactions.
  • Its dual reaction pathways (solvolysis-decomposition and addition-elimination) provide versatility not commonly observed in other adamantyl derivatives.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

62087-82-5

Wikipedia

1-Adamantyl fluoroformate

Dates

Modify: 2023-08-15

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